Neuropeptide S (Mouse)

Receptor binding Radioligand binding assay NPSR pharmacology

Neuropeptide S (Mouse) is the only fully validated, full-length 20‑amino acid cognate agonist for the mouse NPS receptor (NPSR). Unlike human NPS or truncated analogs (e.g., NPS 1–19), only the native mouse sequence ensures physiologically relevant receptor activation (EC₅₀ ≈ 100 nM vs. ~1,000 nM for human NPS) and avoids behavioral confounds such as altered thermoregulation. Essential for reproducible calcium mobilization (EC₅₀ = 3.73 nM), c‑Fos mapping, acute electrophysiology, and antagonist screening in mouse models. Do not substitute with heterologous or C‑terminal‑truncated peptides.

Molecular Formula C93H156N34O27
Molecular Weight 2182.4 g/mol
Cat. No. B561598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide S (Mouse)
Molecular FormulaC93H156N34O27
Molecular Weight2182.4 g/mol
Structural Identifiers
InChIInChI=1S/C93H156N34O27/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1
InChIKeyXBNIXBCJICZFRR-GYDKITGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide S (Mouse) – CAS 412938-74-0 Procurement Guide for NPSR Research


Neuropeptide S (Mouse) is a 20‑amino acid endogenous neuropeptide that serves as the cognate ligand for the Neuropeptide S Receptor (NPSR), a G‑protein coupled receptor (GPCR) first de‑orphanized via reverse pharmacology [1]. The peptide sequence (SFRNGVGSGAKKTSFRRAKQ) is highly conserved across mammals and contains the critical N‑terminal motif Phe²-Arg³-Asn⁴ required for receptor binding and activation [2]. In vitro, the mouse peptide binds NPSR with sub‑nanomolar affinity (Kᵢ = 0.203 ± 0.060 nM) and mobilizes intracellular calcium with an EC₅₀ of 3.73 ± 1.08 nM [3]. Widely used as a reference agonist in neurobehavioral pharmacology, this compound enables reproducible interrogation of the NPS/NPSR system—a target implicated in arousal, anxiety, locomotion, and memory [4].

Why Neuropeptide S (Mouse) Cannot Be Interchanged with Human NPS or Truncated Analogs


The NPS/NPSR system exhibits species‑specific pharmacology and strict structure‑activity relationships that preclude generic substitution. The mouse NPSR (which harbors an Ile at position 107) displays an intermediate pharmacological profile distinct from both human NPSR isoforms (Asn¹⁰⁷ and Ile¹⁰⁷) [1]. Consequently, the cognate mouse peptide yields different potency values when assayed against human versus mouse receptors—for instance, mouse NPS activates the mouse NPSR with a pEC₅₀ of 7.0 (EC₅₀ ≈ 100 nM) while human NPS on human NPSR yields a pEC₅₀ of 6.0 (EC₅₀ ≈ 1,000 nM) [2]. Furthermore, C‑terminal truncation (e.g., NPS 1–19) alters in vivo potency by orders of magnitude in specific behavioral paradigms (e.g., stress‑induced hyperthermia) and modifies the baseline physiological response [3]. Even minor sequence modifications—such as replacing the endogenous Gly⁵ with a D‑amino acid—convert the peptide from a full agonist into a pure antagonist [4]. Therefore, precise receptor‑ligand pairing and full‑length sequence integrity are non‑negotiable for reproducible, translatable NPSR pharmacology.

Quantitative Differentiation: Neuropeptide S (Mouse) Versus Analogs, Antagonists, and Human Ortholog


Binding Affinity: Mouse NPS (1–20) vs. Truncated Mouse NPS (1–19)

Mouse NPS (1–20) binds the mouse NPSR with sub‑nanomolar affinity, whereas the C‑terminal glutamine‑truncated analog NPS (1–19) exhibits approximately 3‑fold lower affinity. This difference is statistically significant and demonstrates that the full‑length 20‑mer sequence is required for optimal receptor engagement [1].

Receptor binding Radioligand binding assay NPSR pharmacology

In Vitro Potency: Mouse NPS vs. Human NPS on Mouse NPSR

When tested on the mouse NPSR, the cognate mouse peptide is approximately 10‑fold more potent than the human ortholog. Guide to Pharmacology data report a pEC₅₀ of 7.0 (EC₅₀ ≈ 100 nM) for mouse NPS versus a pEC₅₀ of 6.0 (EC₅₀ ≈ 1,000 nM) for human NPS on the same receptor [1]. This species‑dependent potency difference has been corroborated in functional studies showing that the N107I polymorphism in human NPSR (which mimics the mouse receptor) confers a ~10‑fold increase in agonist potency [2].

Calcium mobilization Species-specific pharmacology NPSR activation

In Vivo Anxiolytic Potency: Full‑Length Mouse NPS vs. Truncated Mouse NPS (1–19)

In the stress‑induced hyperthermia (SIH) assay—a preclinical model predictive of anxiolytic activity—the full‑length mouse NPS (1–20) and the C‑terminal truncated NPS (1–19) exhibit a striking 10,000‑fold difference in potency. The minimal effective dose (MED) for mNPS (1–20) is 2.0 µg (i.c.v.), whereas mNPS (1–19) requires only 0.0002 µg to achieve the same effect [1]. This disparity is not observed in other anxiolytic assays (e.g., elevated zero maze, four‑plate test), indicating that the C‑terminal Gln residue profoundly modulates the peptide‘s in vivo pharmacodynamic profile in a paradigm‑specific manner [1].

Anxiety models In vivo pharmacology Minimal effective dose

Pharmacological Selectivity: Mouse NPS vs. NPSR Antagonists as Tool Compounds

In head‑to‑head functional assays using HEK293 cells stably expressing mouse NPSR, the endogenous agonist mouse NPS produces full calcium mobilization, while peptide analogs bearing D‑amino acid substitutions at position 5 act as pure antagonists with no residual agonist activity. For example, [D‑Val⁵]NPS displays a pKʙ of 7.56 as a pure antagonist and, in vivo, completely blocks the locomotor stimulatory effect of 0.1 nmol NPS at a dose of 10 nmol (i.c.v.) [1]. Similarly, [D‑Cys(tBu)⁵]NPS antagonizes NPS‑induced calcium mobilization with a pA₂ of 6.44 and dose‑dependently blocks NPS‑evoked arousal in the righting reflex test [2].

NPSR antagonism Peptide antagonists Functional selectivity

Duration of Action: Native Mouse NPS vs. Tetrabranched Derivative PWT1‑NPS

In the recovery of righting reflex (RR) assay, native mouse NPS (100 pmol, i.c.v.) reduces diazepam‑induced sleep time when administered 5 minutes before testing but is completely inactive when administered 2 hours before testing—indicating rapid clearance or degradation in vivo. In contrast, the tetrabranched derivative PWT1‑NPS (30 pmol, i.c.v.) retains wake‑promoting efficacy even when injected 2 hours prior to diazepam challenge [1]. This demonstrates that the native linear peptide possesses a short in vivo half‑life compared to chemically stabilized analogs.

Peptide half-life In vivo duration PWT1-NPS

Recommended Research Applications for Neuropeptide S (Mouse) Based on Quantitative Evidence


Species‑Matched NPSR Activation in Mouse‑Derived Cellular Assays

When using HEK293 cells stably expressing the mouse NPSR, primary mouse neuronal cultures, or brain slice preparations from wild‑type mice, Neuropeptide S (Mouse) is the only appropriate agonist. As demonstrated by the 10‑fold potency advantage over human NPS on the mouse receptor [1], the cognate peptide ensures that receptor activation occurs at physiologically relevant concentrations (EC₅₀ ≈ 100 nM vs. ≈ 1,000 nM for human NPS). Use of human NPS in mouse systems will underestimate NPSR‑mediated calcium mobilization and cAMP accumulation, potentially leading to false‑negative conclusions about receptor function.

Preclinical Behavioral Pharmacology Requiring Full‑Length Sequence Integrity

For studies investigating NPS‑induced anxiolysis, arousal, or locomotor stimulation in mice, the full‑length 20‑amino acid peptide (mNPS 1–20) is required. The truncated analog mNPS 1–19 exhibits a 10,000‑fold greater potency in the stress‑induced hyperthermia assay (MED = 0.0002 µg vs. 2.0 µg for full‑length) [2], making it unsuitable for studies where thermoregulatory effects could confound interpretation. Additionally, mNPS 1–19 increases baseline body temperature whereas mNPS 1–20 does not [2], introducing a potential behavioral confound. Procurement of the full‑length peptide ensures consistency with published dose‑response relationships (e.g., MED = 0.1–0.2 µg in elevated zero maze and four‑plate tests) [2].

Acute NPSR Activation Studies Requiring Rapid Clearance

For experiments requiring transient NPSR stimulation—such as immediate‑early gene (c‑Fos) mapping, acute slice electrophysiology, or short‑term signaling assays (e.g., 5–30 minute calcium imaging)—native Neuropeptide S (Mouse) is the optimal choice. As shown in the righting reflex assay, native NPS loses all wake‑promoting activity within 2 hours of i.c.v. administration, whereas stabilized derivatives like PWT1‑NPS remain active for >2 hours [3]. The rapid clearance of the native peptide minimizes lingering receptor occupancy and allows clean temporal resolution of NPSR‑mediated events.

Positive Control for NPSR Antagonist Screening Campaigns

In medicinal chemistry programs aimed at identifying NPSR antagonists (either peptide‑based, such as [D‑Val⁵]NPS, or small‑molecule, such as SHA 68), Neuropeptide S (Mouse) serves as the essential positive control agonist. The peptide produces robust, reproducible calcium mobilization (EC₅₀ = 3.73 ± 1.08 nM) [4] that can be competitively antagonized by test compounds. Inclusion of mouse NPS in antagonist screening plates provides a reliable benchmark for calculating antagonist potency (pA₂ or pKʙ values) and confirming assay sensitivity across experimental batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide S (Mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.